
Ethyl thiophene-3-acetate
概要
説明
Ethyl thiophene-3-acetate is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds with a sulfur atom in a five-membered ring. The ethyl thiophene-3-acetate structure is characterized by an acetate group attached to the thiophene ring, which can be involved in various chemical reactions and is of interest in the synthesis of polymers and pharmaceutical compounds.
Synthesis Analysis
The synthesis of related thiophene derivatives has been reported in several studies. For instance, a novel soluble poly(thienylene methylene) was synthesized through the self-condensation of 2-acetoxymethyl-3,4-dimethylthiophene, catalyzed by methanesulfonic acid . This process highlights the potential for synthesizing complex thiophene-based polymers from simple acetate precursors.
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be complex and is often studied using various spectroscopic techniques. In one study, the molecular structure of a thioamide derivative of ethyl acetate was determined using X-ray diffraction, and its spectra were analyzed using NMR, FT-IR, and FT-Raman . These techniques are essential for understanding the molecular geometry and electronic structure of thiophene derivatives, which are crucial for their reactivity and properties.
Chemical Reactions Analysis
Thiophene derivatives are versatile in chemical reactions. Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were used to synthesize pyran, pyridine, and pyridazine derivatives, showcasing the reactivity of thiophene acetates towards active methylene reagents . Additionally, ethyl azidoacetate reacted with thiophene-2,3-dialdehyde to yield thieno[2,3-c] and -[3,2-c] pyridines and pyridones , further demonstrating the synthetic utility of thiophene acetates in heterocyclic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the electrochemical and spectroscopic characteristics of copolymers synthesized from thiophene derivatives were studied, revealing good electrochemical behaviors and high conductivity . The copolymerization of ethyl-3-thiophene acetate with 3-methylthiophene was investigated, showing changes in thermal stability and electroactivity depending on the copolymer composition . These properties are important for the application of thiophene derivatives in materials science and electronics.
科学的研究の応用
-
Polymer Synthesis : Ethyl thiophene-3-acetate is used in the syntheses of poly (thiophene-3-acetic acid) and solution-processable polymers, which consist of polythiophene main chain and alkyl and oligoaniline side groups .
-
Medicinal Chemistry : Thiophene-based analogs, including Ethyl thiophene-3-acetate, have been found to be biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
-
Material Science : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
-
Organic Semiconductors : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
-
Organic Field-Effect Transistors (OFETs) : Thiophene-based compounds are used in the fabrication of OFETs .
-
Organic Light-Emitting Diodes (OLEDs) : Thiophene-based compounds are used in the fabrication of OLEDs .
-
Infrared Spectroscopy : Ethyl thiophene-3-acetate is used in infrared spectroscopy. The infrared spectrum of this compound can be used to identify and analyze its molecular structure .
-
Heterocyclization : Ethyl thiophene-3-acetate can be used in the synthesis of thiophene derivatives through heterocyclization of various substrates .
-
Pharmaceuticals : Thiophene-based compounds, including Ethyl thiophene-3-acetate, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
-
Anesthetics : Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
-
Condensation Reactions : Ethyl thiophene-3-acetate can be used in condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, which are typical and significant synthetic methods to thiophene derivatives .
-
Infrared Spectroscopy : Ethyl thiophene-3-acetate is used in infrared spectroscopy. The infrared spectrum of this compound can be used to identify and analyze its molecular structure .
-
Heterocyclization : Ethyl thiophene-3-acetate can be used in the synthesis of thiophene derivatives through heterocyclization of various substrates .
-
Pharmaceuticals : Thiophene-based compounds, including Ethyl thiophene-3-acetate, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
-
Anesthetics : Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
-
Condensation Reactions : Ethyl thiophene-3-acetate can be used in condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, which are typical and significant synthetic methods to thiophene derivatives .
Safety And Hazards
将来の方向性
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .
特性
IUPAC Name |
ethyl 2-thiophen-3-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-2-10-8(9)5-7-3-4-11-6-7/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBNQIWPYCUPAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
132670-09-8 | |
| Record name | 3-Thiopheneacetic acid, ethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132670-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50191230 | |
| Record name | Ethyl 3-thienylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl thiophene-3-acetate | |
CAS RN |
37784-63-7 | |
| Record name | Ethyl 3-thiopheneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37784-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-thienylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037784637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-thienylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-thienylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.769 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 3-thienylacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PDG44D7LLG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




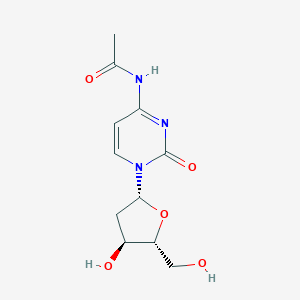
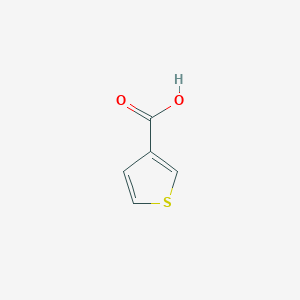


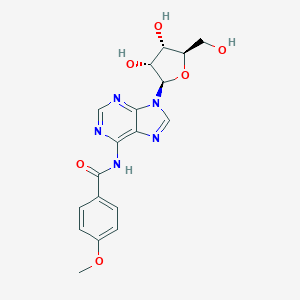
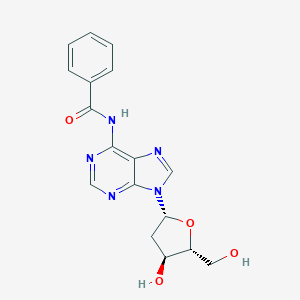

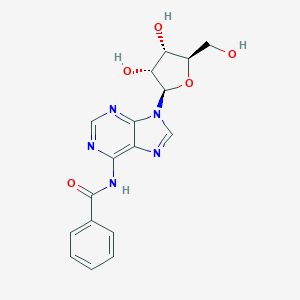
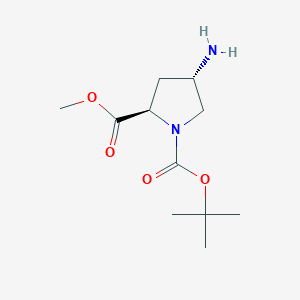
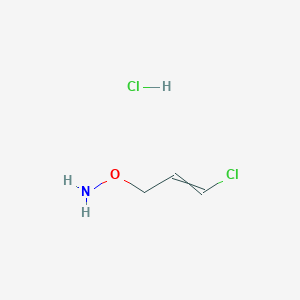

![Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B150722.png)
![10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide](/img/structure/B150723.png)